
1-(2-bromophenyl)-5-(trifluoromethyl)-1H-Pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic Acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromophenyl group, a trifluoromethyl group, and a pyrazole ring, which contribute to its distinct chemical behavior and reactivity.
準備方法
The synthesis of 1-(2-bromophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic Acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.
Introduction of the Bromophenyl Group: This step often involves the bromination of a phenyl ring followed by its attachment to the pyrazole core.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments to ensure consistency and scalability.
化学反応の分析
1-(2-Bromophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(2-Bromophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic Acid has found applications in various scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-(2-bromophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic Acid exerts its effects is often related to its ability to interact with specific molecular targets. The bromophenyl and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
When compared to similar compounds, 1-(2-bromophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic Acid stands out due to its unique combination of functional groups. Similar compounds include:
1-(2-Chlorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic Acid: Differing by the presence of a chlorine atom instead of bromine.
1-(2-Bromophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic Acid: Differing in the position of the trifluoromethyl group.
特性
CAS番号 |
497833-14-4 |
|---|---|
分子式 |
C11H6BrF3N2O2 |
分子量 |
335.08 g/mol |
IUPAC名 |
1-(2-bromophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H6BrF3N2O2/c12-7-3-1-2-4-8(7)17-9(11(13,14)15)6(5-16-17)10(18)19/h1-5H,(H,18,19) |
InChIキー |
YLCJJWOBRIKGPI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)O)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


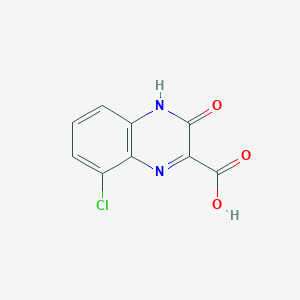
![3-Iodo-7-(2-propan-2-ylpyridin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13874967.png)
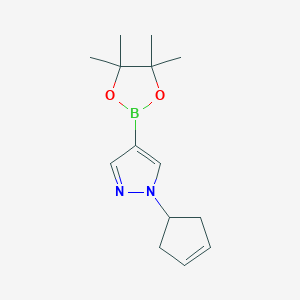
![tert-butyl N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]carbamate](/img/structure/B13874984.png)
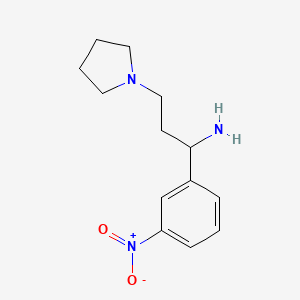
![5-Amino-1-[(4-chlorophenyl)methyl]pyrazole-4-carboxamide](/img/structure/B13874996.png)
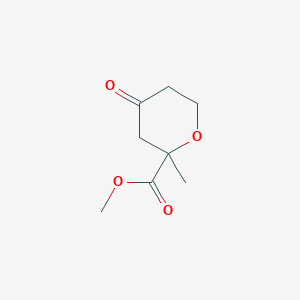
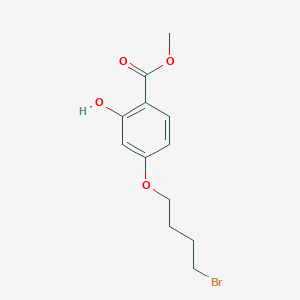



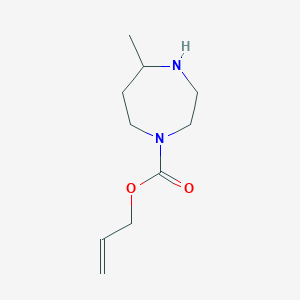

![N-[4-[4-(4-tert-butylphenyl)sulfonylpiperazine-1-carbonyl]phenyl]acetamide](/img/structure/B13875056.png)
